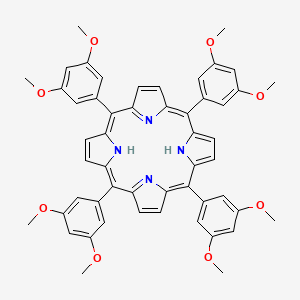

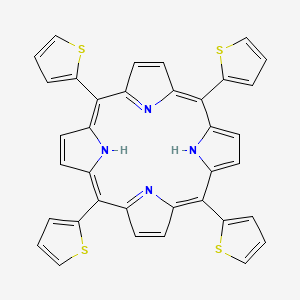

5,10,15,20-テトラキス(3,5-ジメトキシフェニル)ポルフィリン

説明

5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin is a chemical compound with the molecular formula C52H46N4O8 . It is a dark red to dark purple to dark blue powder or crystal . This compound is used in various areas of research, including life science, material science, and chemical synthesis .

Synthesis Analysis

The synthesis of 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin has been reported in the literature . The compound was synthesized and characterized using various spectroscopic methods .

Molecular Structure Analysis

The molecular structure of 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin is complex, with a large number of atoms . The InChI code for this compound is 1S/C52H46N4O8/c1-57-33-17-29(18-34(25-33)58-2)49-41-9-11-43(53-41)50(30-19-35(59-3)26-36(20-30)60-4)45-13-15-47(55-45)52(32-23-39(63-7)28-40(24-32)64-8)48-16-14-46(56-48)51(44-12-10-42(49)54-44)31-21-37(61-5)27-38(22-31)62-6/h9-28,53,56H,1-8H3 .

Physical And Chemical Properties Analysis

The physical and chemical properties of 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin include a molecular weight of 854.9 g/mol . It is a solid at 20 degrees Celsius and should be stored under inert gas . The compound is air sensitive . Its purity, as determined by HPLC, is greater than 95.0% .

科学的研究の応用

光線力学療法 (PDT)

この化合物は、光線力学療法に使用される可能性のある光増感剤として研究されています。光線力学療法とは、光を使用して光増感剤薬を活性化し、癌や加齢黄斑変性などの様々な病気を治療する治療法です .

一重項酸素の生成

このポルフィリンは、一重項酸素(反応性酸素種)を生成する能力が特徴付けられており、癌の排除などの医療用途における有効な作用の可能性を示しています .

分光学的特性評価

この化合物は、様々な分光法を使用して合成され、特性評価されており、分光学関連分野におけるさらなる研究開発のための貴重なデータを提供しています .

金属錯体の合成

研究では、機械的活性化下でこのポルフィリンとの金属錯体の合成が検討されており、持続可能な化学の実践に対する影響がある可能性があります .

芳香族アミノ酸との相互作用

研究では、このポルフィリンの金属誘導体と芳香族アミノ酸の相互作用が調べられており、生化学的プロセスと創薬の理解にとって重要です .

創薬

この化合物を含むポルフィリンのカチオン性誘導体は、虚血性心疾患や脳性麻痺の治療薬としての可能性があると予測されています .

作用機序

Target of Action

The primary target of the compound 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin is reactive oxygen species, specifically singlet oxygen . Singlet oxygen is a valuable reactive oxygen species known for its effective action on the elimination of cancers and age-related eye diseases such as macular degeneration .

Mode of Action

The compound 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin interacts with its targets by generating highly active cobalt porphyrin species capable of oxidizing hydrogen peroxide . The methoxy groups in the ligand have been found to act as redox activators to enhance the reactivity of the complex .

Biochemical Pathways

The compound 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin affects the redox process, enhancing the reactivity of the complex and leading to the oxidation of hydrogen peroxide . This results in the generation of singlet oxygen, a reactive oxygen species that plays a crucial role in various biochemical pathways, including those involved in the elimination of cancers and age-related eye diseases .

Pharmacokinetics

It is known that the compound should be stored under inert gas, indicating that it may be sensitive to oxidation

Result of Action

The molecular and cellular effects of 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin’s action primarily involve the generation of singlet oxygen . This reactive oxygen species is known for its effective action on the elimination of cancers and age-related eye diseases such as macular degeneration .

Action Environment

The action of 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin can be influenced by environmental factors. For instance, the compound forms chiral supramolecular assemblies via spontaneous symmetry breaking at the air or water interface . Additionally, it should be stored under inert gas, suggesting that its action, efficacy, and stability may be affected by the presence of oxygen .

特性

IUPAC Name |

5,10,15,20-tetrakis(3,5-dimethoxyphenyl)-21,23-dihydroporphyrin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H46N4O8/c1-57-33-17-29(18-34(25-33)58-2)49-41-9-11-43(53-41)50(30-19-35(59-3)26-36(20-30)60-4)45-13-15-47(55-45)52(32-23-39(63-7)28-40(24-32)64-8)48-16-14-46(56-48)51(44-12-10-42(49)54-44)31-21-37(61-5)27-38(22-31)62-6/h9-28,53,56H,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNXRFPUCCCJMPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC(=CC(=C7)OC)OC)C8=CC(=CC(=C8)OC)OC)C=C4)C9=CC(=CC(=C9)OC)OC)N3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H46N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

854.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes this porphyrin derivative interesting for material science applications?

A1: This porphyrin derivative, when combined with Fullerenes like C60 and C70, forms unique one-dimensional cocrystals. These cocrystals demonstrate intriguing charge-transfer interactions, resulting in new absorption bands in the near-infrared (NIR) region . This property makes them promising candidates for developing NIR light-sensing devices, a field with significant potential in materials science .

Q2: How does the structure of 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin influence its assembly at interfaces?

A2: Research shows that the diprotonated form of this porphyrin exhibits fascinating self-assembly behavior at air-water interfaces, particularly in the presence of acidic subphases . The size and binding affinity of counterions present in the subphase significantly influence the supramolecular chirality of the resulting assemblies. For instance, chloride ions were found to promote a strong chiral arrangement, while bromide ions led to weaker chirality, and nitrate or iodide ions showed no chirality . This understanding is crucial for tailoring the self-assembly process for specific applications.

Q3: Can 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin be used for photodynamic therapy?

A3: Research suggests that 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin exhibits a high singlet oxygen yield (φΔ) . Singlet oxygen is a reactive oxygen species known to be effective in eliminating cancer cells and treating age-related eye diseases like macular degeneration. This property makes the porphyrin derivative a potential candidate for photodynamic therapy.

Q4: How does the air-water interface impact the chirality of 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)-21H,23H-porphine assemblies?

A4: Studies reveal that intrinsically achiral free-base porphyrins, including 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)-21H,23H-porphine, can form optically active supramolecular assemblies at the air-water interface under specific conditions . This phenomenon is attributed to the in situ diprotonation of the porphyrin at the interface, followed by a compression-induced assembly process. The result is a helical stacking of the porphyrin units, leading to supramolecular chirality . This controllable chirality generation has significant implications for various applications in materials science and beyond.

Q5: Are there computational studies on 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin?

A5: Yes, computational studies, including crystal structure analysis, have been conducted on 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin . These studies provide valuable insights into the molecule's structure, its interactions with other molecules, and its potential for forming different crystal structures. Such computational insights are crucial for understanding its properties and guiding further experimental research.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl N-(3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazono}butanoyl)carbamate](/img/structure/B1418097.png)

![6-[(Phenylsulfanyl)methyl]-2-(4-pyridinyl)-4-pyrimidinol](/img/structure/B1418102.png)